2-Bromo-3-(4-nitrophenyl)propanenitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Bromo-3-(4-nitrophenyl)propanenitrile is an organic compound with the molecular formula C9H7BrN2O2 It features a bromine atom, a nitrophenyl group, and a nitrile group attached to a propane backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
-
Bromination of 3-(4-nitrophenyl)propanenitrile
Starting Material: 3-(4-nitrophenyl)propanenitrile
Reagent: Bromine (Br2)
Solvent: Acetic acid or dichloromethane
Conditions: The reaction is typically carried out at room temperature or slightly elevated temperatures to facilitate the bromination process.
-
Alternative Method
Starting Material: 4-nitrobenzyl cyanide
Reagent: N-Bromosuccinimide (NBS)
Solvent: Carbon tetrachloride (CCl4)
Conditions: The reaction is conducted under reflux conditions to ensure complete bromination.
Industrial Production Methods
Industrial production of 2-Bromo-3-(4-nitrophenyl)propanenitrile often involves large-scale bromination processes using automated reactors to control temperature and reagent addition. The choice of solvent and brominating agent can vary based on cost, availability, and environmental considerations.
Chemical Reactions Analysis
Types of Reactions
-
Substitution Reactions
Nucleophilic Substitution: The bromine atom can be replaced by various nucleophiles such as amines, thiols, or alkoxides.
Electrophilic Substitution: The nitro group on the phenyl ring can undergo electrophilic substitution reactions, such as nitration or sulfonation.
-
Reduction Reactions
Hydrogenation: The nitro group can be reduced to an amino group using hydrogen gas in the presence of a catalyst like palladium on carbon (Pd/C).
-
Oxidation Reactions
Oxidation of the Nitrile Group: The nitrile group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate (KMnO4).
Common Reagents and Conditions
Nucleophilic Substitution: Sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Reduction: Hydrogen gas (H2) with a palladium catalyst in ethanol or methanol.
Oxidation: Potassium permanganate (KMnO4) in aqueous or alkaline conditions.
Major Products
Aminophenylpropanenitrile: Formed by the reduction of the nitro group.
Carboxyphenylpropanenitrile: Formed by the oxidation of the nitrile group.
Scientific Research Applications
Chemistry
Intermediate in Organic Synthesis: Used as a building block for the synthesis of more complex molecules.
Ligand Synthesis: Employed in the preparation of ligands for coordination chemistry.
Biology
Biological Probes: Utilized in the development of probes for studying biological systems, particularly in enzyme inhibition studies.
Medicine
Pharmaceutical Intermediates: Acts as an intermediate in the synthesis of pharmaceutical compounds with potential therapeutic effects.
Industry
Material Science: Used in the synthesis of materials with specific electronic or optical properties.
Mechanism of Action
The mechanism by which 2-Bromo-3-(4-nitrophenyl)propanenitrile exerts its effects depends on the specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The bromine and nitro groups can participate in various interactions, such as hydrogen bonding or electrostatic interactions, influencing the compound’s reactivity and binding affinity.
Comparison with Similar Compounds
Similar Compounds
2-Bromo-3-(4-methylphenyl)propanenitrile: Similar structure but with a methyl group instead of a nitro group.
2-Bromo-3-(4-chlorophenyl)propanenitrile: Contains a chlorine atom instead of a nitro group.
2-Bromo-3-(4-methoxyphenyl)propanenitrile: Features a methoxy group in place of the nitro group.
Uniqueness
2-Bromo-3-(4-nitrophenyl)propanenitrile is unique due to the presence of both a bromine atom and a nitro group, which confer distinct reactivity patterns. The nitro group is electron-withdrawing, making the compound more susceptible to nucleophilic attack, while the bromine atom can participate in substitution reactions, providing versatility in synthetic applications.
This detailed overview should provide a comprehensive understanding of this compound, its preparation, reactions, applications, and comparison with similar compounds
Properties
IUPAC Name |
2-bromo-3-(4-nitrophenyl)propanenitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7BrN2O2/c10-8(6-11)5-7-1-3-9(4-2-7)12(13)14/h1-4,8H,5H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ATLJGSDPKYTPKJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CC(C#N)Br)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7BrN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.07 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.